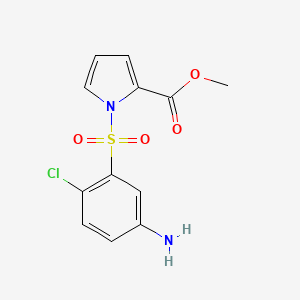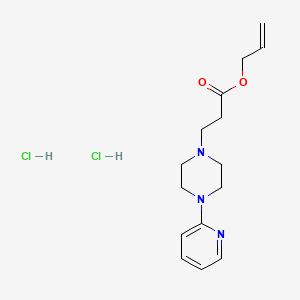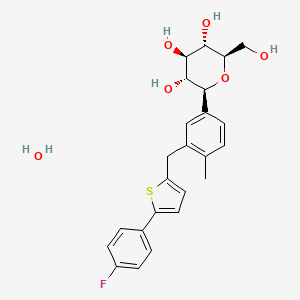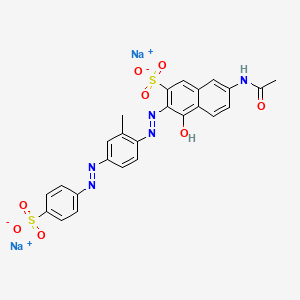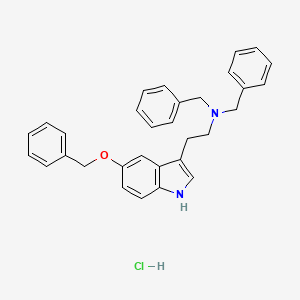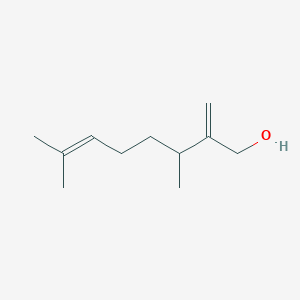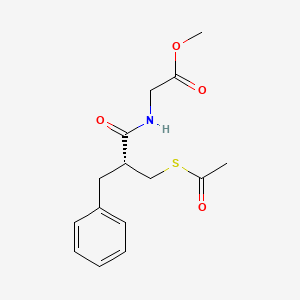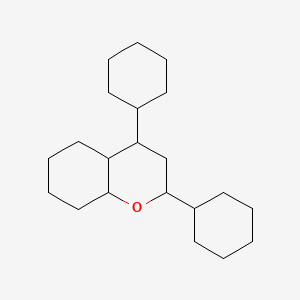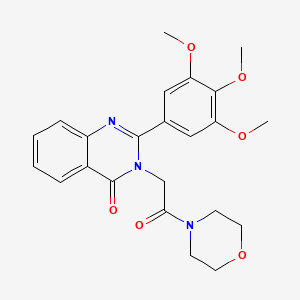
Urea, 1-(2-chloroethyl)-3-(1H-tetrazol-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-(2-chloroethyl)-3-(1H-tetrazol-5-yl)- is a synthetic organic compound that combines the structural features of urea, chloroethyl, and tetrazole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(2-chloroethyl)-3-(1H-tetrazol-5-yl)- typically involves the reaction of 1-(2-chloroethyl)urea with sodium azide under controlled conditions to introduce the tetrazole ring. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The key steps include the chlorination of ethylamine to form 2-chloroethylamine, followed by its reaction with urea to form 1-(2-chloroethyl)urea. The final step involves the cyclization reaction with sodium azide to introduce the tetrazole ring.
Types of Reactions:
Substitution Reactions: The chloroethyl group in Urea, 1-(2-chloroethyl)-3-(1H-tetrazol-5-yl)- can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Cyclization Reactions: The tetrazole ring can participate in cyclization reactions, forming fused ring systems with other heterocycles.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, amines, thiols.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Conditions: Elevated temperatures, typically in the range of 80-120°C.
Major Products:
- Substituted urea derivatives.
- Fused heterocyclic compounds.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA.
Materials Science: Used in the synthesis of novel polymers and materials with unique properties.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Mechanism of Action
The mechanism of action of Urea, 1-(2-chloroethyl)-3-(1H-tetrazol-5-yl)- involves the alkylation of nucleophilic sites in biological molecules, such as DNA and proteins. The chloroethyl group can form covalent bonds with nucleophilic atoms, leading to the disruption of normal cellular functions. The tetrazole ring may also interact with biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
1-(2-chloroethyl)-3-(1H-tetrazol-5-yl)urea: A closely related compound with similar structural features.
1-(2-chloroethyl)-3-(1H-tetrazol-5-yl)thiourea:
Uniqueness: Urea, 1-(2-chloroethyl)-3-(1H-tetrazol-5-yl)- is unique due to the presence of both the chloroethyl and tetrazole moieties, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
102433-71-6 |
|---|---|
Molecular Formula |
C4H7ClN6O |
Molecular Weight |
190.59 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(2H-tetrazol-5-yl)urea |
InChI |
InChI=1S/C4H7ClN6O/c5-1-2-6-4(12)7-3-8-10-11-9-3/h1-2H2,(H3,6,7,8,9,10,11,12) |
InChI Key |
ZSZMIWBEVPLYTC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)NC(=O)NC1=NNN=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate](/img/structure/B15185794.png)
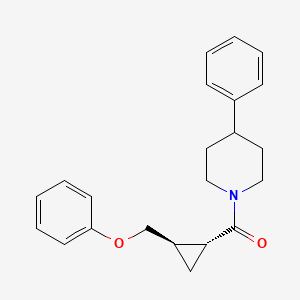
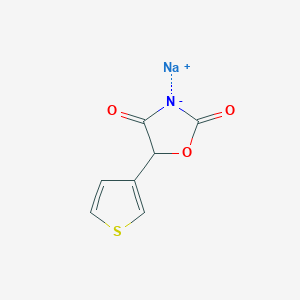
![methanesulfonic acid;3-[4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol](/img/structure/B15185807.png)
